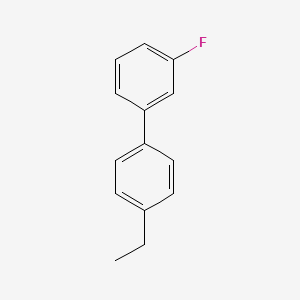

4'-Ethyl-3-fluoro-1,1'-biphenyl

説明

Academic Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry

Biphenyl derivatives are a cornerstone of modern organic chemistry, finding applications in a multitude of scientific and industrial fields. nih.govtcichemicals.com Their rigid yet conformationally flexible structure makes them ideal building blocks for materials with unique optical and electronic properties, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). tcichemicals.comsemanticscholar.org In the realm of medicinal chemistry, the biphenyl unit is a key pharmacophore in numerous drugs, valued for its ability to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. nih.gov Furthermore, these compounds serve as crucial intermediates and ligands in advanced chemical synthesis, most notably in cross-coupling reactions that form the bedrock of modern carbon-carbon bond formation. tcichemicals.commdpi.com The development of efficient synthetic methodologies for biphenyl derivatives, such as the Suzuki-Miyaura coupling, continues to be an active area of research, enabling the creation of increasingly complex and functionalized molecules. nih.govmdpi.comacs.org

Role of Halogen (Fluorine) and Alkyl (Ethyl) Substitution in Biphenyl Structure-Reactivity Paradigms

The introduction of substituents onto the biphenyl core dramatically influences its physical, chemical, and biological properties. Halogen atoms, particularly fluorine, and alkyl groups, such as ethyl, play distinct and crucial roles in modifying the structure-reactivity paradigm of the parent molecule.

Fluorine Substitution: The incorporation of fluorine, the most electronegative element, imparts profound changes. nih.gov It alters the electronic distribution within the molecule, lowering both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.org This modification can enhance electron injection capabilities and increase the material's resistance to oxidative degradation. semanticscholar.org The carbon-fluorine (C-F) bond is exceptionally strong, leading to increased thermal and metabolic stability in fluorinated compounds. nih.gov In materials science, fluorine substitution is used to tune properties like dielectric anisotropy and viscosity in liquid crystals. biointerfaceresearch.com

Ethyl Substitution: The ethyl group, a simple alkyl substituent, primarily influences the physical properties of the biphenyl system. It can affect the molecule's shape, size, and lipophilicity. In the context of liquid crystals, the length and branching of alkyl chains are critical for determining the mesophase behavior and temperature range. mdpi.com While less electronically impactful than fluorine, the steric bulk of the ethyl group can influence the dihedral angle between the two phenyl rings, a key factor in the chirality of certain substituted biphenyls.

The combination of these substituents, as seen in 4'-Ethyl-3-fluoro-1,1'-biphenyl, creates a molecule with a unique blend of electronic and physical properties, making it a target of interest for specific applications.

Research Contextualization of this compound within Advanced Chemical Synthesis and Theory

This compound (CAS No. 948043-99-0) is a specific example of a substituted biphenyl that finds its relevance primarily as a precursor or structural motif in the synthesis of more complex functional materials, particularly for liquid crystal applications. allfluoro.comnih.gov Its synthesis would typically be achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a highly efficient and widely used method for this purpose. mdpi.comacs.org This would involve the reaction of a boronic acid or ester (e.g., 4-ethylphenylboronic acid) with a fluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene).

Recent research highlights the importance of the ethyl-fluoro-biphenyl framework in the development of advanced materials for environmental monitoring. For instance, a complex derivative, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-ethyl-biphenyl (DFBP), has been utilized as a template molecule to create a novel fluorinated imprinted adsorbent. nih.gov This specialized material was designed for the magnetic solid-phase extraction (MSPE) of liquid crystal monomer pollutants from environmental samples, demonstrating the role of such structures in addressing the challenges of emerging organic pollutants. nih.gov The specific substitution pattern of this compound is thus integral to the design of highly selective materials for both high-performance displays and environmental remediation technologies. semanticscholar.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 948043-99-0 | C₁₄H₁₃F | 200.25 |

| 4-Ethyl-2-fluoro-1,1'-biphenyl | 55258-76-9 | C₁₄H₁₃F | 200.25 |

| 4-Ethyl-1,1'-biphenyl | 5707-44-8 | C₁₄H₁₄ | 182.26 |

| 4-Fluoro-1,1'-biphenyl | 324-74-3 | C₁₂H₉F | 172.20 |

| 1,1'-Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 |

Data sourced from multiple chemical databases and supplier information. allfluoro.comnih.govsigmaaldrich.comchemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-4-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMFTZQIKICPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613771 | |

| Record name | 4'-Ethyl-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948043-99-0 | |

| Record name | 4′-Ethyl-3-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948043-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Ethyl-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 3 Fluoro 1,1 Biphenyl and Analogous Fluorinated Biphenyls

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of C-C bonds. For the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, these methods typically involve the reaction of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst.

Palladium-Mediated Coupling Protocols

Palladium catalysts, in combination with various ligands, are highly effective for the synthesis of fluorinated biphenyls. The choice of the specific coupling protocol often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the synthesis of biaryl compounds, including this compound. This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

A general approach to the synthesis of this compound via the Suzuki-Miyaura coupling involves the reaction of (4-ethylphenyl)boronic acid with 1-bromo-3-fluorobenzene. The optimization of this reaction involves screening various palladium catalysts, ligands, bases, and solvent systems to achieve high yields and purity.

Table 1: Optimization of Suzuki-Miyaura Coupling for Analogous Fluorinated Biphenyls

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-bromo-3-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 |

| 2 | 1-chloro-3-fluorobenzene | (4-methylphenyl)boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 3 | 1-bromo-3-fluorobenzene | (4-ethylphenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 90 | 96 |

| 4 | 1-iodo-3-fluorobenzene | (4-propylphenyl)boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 85 | 94 |

This table represents typical conditions for the synthesis of analogous fluorinated biphenyls and serves as a guide for the synthesis of this compound.

The Negishi cross-coupling reaction provides a powerful alternative for the synthesis of fluorinated biphenyls. This method involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium or nickel complex. Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous in certain cases.

For the synthesis of this compound, one could envision the coupling of (3-fluorophenyl)zinc chloride with 1-bromo-4-ethylbenzene (B134493) or (4-ethylphenyl)zinc chloride with 1-bromo-3-fluorobenzene. The success of the Negishi coupling often relies on the careful preparation and handling of the air- and moisture-sensitive organozinc reagents.

Table 2: Negishi Cross-Coupling for the Synthesis of Fluorinated Biphenyl (B1667301) Analogues

| Entry | Organozinc Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | (3-Fluorophenyl)zinc chloride | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | THF | 65 | 88 |

| 2 | Phenylzinc chloride | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ (2) | t-Bu₃P (4) | Dioxane | 80 | 91 |

| 3 | (4-Ethylphenyl)zinc chloride | 1-Iodo-3-fluorobenzene | PdCl₂(dppf) (3) | - | THF | 60 | 93 |

| 4 | (2,4-Difluorophenyl)zinc chloride | 4-Bromotoluene | NiCl₂(dppp) (5) | - | THF | 70 | 85 |

This table illustrates representative conditions for Negishi coupling to form similar fluorinated biphenyl structures.

The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner, which reacts with an aryl halide in the presence of a nickel or palladium catalyst. gre.ac.uktcichemicals.com Grignard reagents are highly reactive, which can lead to high efficiency but may also limit functional group tolerance.

The synthesis of this compound via Kumada coupling would involve the reaction of a Grignard reagent such as (3-fluorophenyl)magnesium bromide with 1-bromo-4-ethylbenzene. Careful control of reaction conditions is crucial to avoid side reactions.

Table 3: Kumada Cross-Coupling for the Formation of Analogous Biaryls

This table provides examples of Kumada coupling conditions for structurally related compounds.

The Stille cross-coupling reaction involves the coupling of an organotin reagent (organostannane) with an aryl halide or triflate, catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.

To synthesize this compound using this method, (3-fluorophenyl)trimethylstannane could be coupled with 1-bromo-4-ethylbenzene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts.

Table 4: Stille Cross-Coupling for the Synthesis of Fluorinated Biphenyls

| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Trimethyl(phenyl)stannane | 1-Iodo-3-fluorobenzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 90 |

| 2 | Tributyl(4-methoxyphenyl)stannane | 1-Bromo-3-fluorobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | CuI | DMF | 100 | 87 |

| 3 | (3-Fluorophenyl)tributylstannane | 4-Ethyl-1-iodobenzene | PdCl₂(PPh₃)₂ (3) | - | LiCl | Dioxane | 90 | 92 |

| 4 | Tributyl(4-ethylphenyl)stannane | 1-Bromo-3-fluorobenzene | Pd(OAc)₂ (2) | AsPh₃ (4) | - | NMP | 120 | 88 |

This table shows typical conditions for the Stille coupling to produce analogous fluorinated biaryl compounds.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. rose-hulman.edu While not a direct biaryl coupling in its classic form, it can be a key step in multi-step syntheses of biphenyl structures. For instance, a Heck reaction could be used to couple an aryl halide with a styrene derivative, which could then be further modified to yield the target biphenyl.

A more direct approach to biaryl synthesis that is related to the Heck reaction is the direct arylation of arenes. This involves the coupling of an aryl halide with a C-H bond of another arene. For the synthesis of this compound, this could potentially involve the direct arylation of ethylbenzene with 1-bromo-3-fluorobenzene, although regioselectivity can be a challenge.

Table 5: Heck Reaction for the Formation of Stilbene Precursors to Biphenyls

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-3-fluorobenzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 92 |

| 2 | 1-Iodo-3-fluorobenzene | 4-Vinyltoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile (B52724) | 80 | 89 |

| 3 | 1-Bromo-4-ethylbenzene | 3-Fluorostyrene | PdCl₂(PCy₃)₂ (2) | NaOAc | DMA | 120 | 85 |

This table provides examples of Heck reaction conditions that could be used to generate precursors for fluorinated biphenyls.

Copper-Catalyzed Biaryl Coupling (e.g., Ullmann Reaction)

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org The traditional version of this reaction requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, typically in the form of a copper-bronze alloy. wikipedia.org The reaction is generally limited to electron-deficient aryl halides. wikipedia.org

The mechanism is believed to involve the formation of an organocopper compound, which then reacts with a second molecule of the aryl halide. organic-chemistry.org While electron spin resonance studies have ruled out a radical intermediate, the precise mechanism has been a subject of extensive study. wikipedia.org A generally accepted pathway involves the oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition and subsequent reductive elimination to form the C-C bond and regenerate the active copper species. organic-chemistry.org

Historically, the Ullmann reaction has been a viable method for preparing fluorinated biaryls from monoaryl fluorides. marquette.edu However, the high cost of starting materials and often erratic yields have been significant drawbacks. orientjchem.org For instance, the Ullmann reaction of 3-iodotoluene over activated copper without a solvent yielded 3,3'-bitolyl with outputs ranging from 25-42%, which increased to 45-60% when conducted in DMF. orientjchem.org Modern modifications have aimed to improve the reaction's efficiency and substrate scope by using ancillary ligands. For copper-catalyzed Ullmann-type reactions, such as ether synthesis, the use of anionic ligands like 1,3-diketones has been shown to facilitate the catalytic cycle. nih.gov

| Coupling Partners | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| ortho-chloronitrobenzene | Copper-bronze alloy | High Temperature | 2,2'-dinitrobiphenyl | Moderate | wikipedia.org |

| 3-iodotoluene | Activated Copper | No solvent | 3,3'-bitolyl | 25-42% | orientjchem.org |

| 3-iodotoluene | Activated Copper | DMF | 3,3'-bitolyl | 45-60% | orientjchem.org |

Hiyama Cross-Coupling Mechanisms and Applications

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Discovered in 1988, this method is valued for the low toxicity, high stability, and availability of organosilicon reagents. nih.govwikipedia.org It represents a significant alternative to other cross-coupling reactions like the Suzuki or Stille couplings. nih.gov

A crucial aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgnih.gov The activator transforms the tetracoordinate silicon into a more reactive pentacoordinate intermediate, which facilitates transmetalation to the palladium center. nih.govorganic-chemistry.org The catalytic cycle then proceeds through the standard cross-coupling steps: oxidative addition of the organic halide to Pd(0), transmetalation from the activated organosilane, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The reaction has a broad scope, applicable to the coupling of aryl, vinyl, and alkyl halides with various organosilanes. wikipedia.org For the synthesis of fluorinated biphenyls, aryltrifluorosilanes or aryl(trialkoxy)silanes are effective coupling partners. nih.govmdpi.com Recent advancements have focused on developing fluoride-free conditions to avoid the cleavage of silyl protecting groups, a common limitation of the original protocol. wikipedia.org These modifications include the use of organosilanols or specific ligands that promote the reaction under milder basic conditions, sometimes even in aqueous media. organic-chemistry.orgmdpi.com

General Hiyama Coupling Catalytic Cycle:

Oxidative Addition: An aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex. nih.gov

Activation: The organosilane (Ar'-SiR₃) is activated by a fluoride ion or base, forming a hypervalent silicon species. organic-chemistry.org

Transmetalation: The aryl group (Ar') is transferred from the activated silicon to the Pd(II) complex. nih.gov

Reductive Elimination: The two aryl groups couple, forming the biaryl (Ar-Ar') and regenerating the Pd(0) catalyst. nih.gov

| Aryl Halide | Organosilane | Catalyst/Activator | Product | Yield | Reference |

| 4-chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂/XPhos | 4-methoxybiphenyl | 71% | nih.gov |

| Aryl Bromides/Iodides | Arylsiloxanes | Pd(OAc)₂/NaOH (aq.) | Substituted Biphenyls | Good to High | organic-chemistry.org |

| 3-methoxyphenylbromide | Phenyl triethoxysilane | Pd catalyst/Tris(4-fluorophenyl)phosphine | 3-methoxybiphenyl | 90% | mdpi.com |

Classical and Emerging Synthetic Pathways

Beyond the well-established transition-metal catalyzed cross-coupling reactions, other classical and emerging methods contribute to the synthesis of biphenyl frameworks. These pathways offer alternative strategies that can be advantageous under specific circumstances, such as avoiding transition metals or utilizing different starting materials.

Reductive Coupling Methods for Biphenyl Formation

Reductive coupling provides a transition-metal-free approach to biaryl synthesis. One such method involves the electrochemical reduction of N,N'-diarylureas. nih.gov In this strategy, readily available anilines are tethered through a urea linkage. The conformational preference of the resulting diarylurea enforces proximity between the two aryl rings. Electrochemical reduction then promotes an intramolecular C-C bond formation, extruding dimethylurea as a byproduct to yield the biaryl compound. This method is particularly effective for producing electron-deficient and sterically hindered ortho-substituted biaryls. nih.gov

Another classical reductive method is the Birch reduction, which can be applied to biaryl systems. While often used to reduce aromatic rings, the Birch reduction of biphenyls can lead to dihydro- or tetrahydrobiphenyl derivatives. nsf.gov The regioselectivity of subsequent reductive alkylations on the biphenyl dianion intermediate can be influenced by substituents and reaction conditions, typically favoring ipso-alkylation. nsf.gov While not a direct biaryl bond formation method, it serves as a powerful tool for modifying existing biphenyl skeletons.

Enamino Ketone and Hydroxymethylene Ketone Intermediates in Biphenyl Synthesis

A novel and efficient methodology for synthesizing substituted biphenyls utilizes aromatic ketones with active methylene (B1212753) groups as starting materials. This pathway proceeds through key hydroxymethylene ketone and enamino ketone intermediates.

The synthesis begins with a Claisen condensation of an aromatic ketone with ethyl formate in the presence of a base like sodium methoxide. This step produces a hydroxymethylene ketone. Subsequently, this intermediate reacts with a secondary amine, such as pyrrolidine, to form a more stable enamino ketone. These enamino ketones are versatile intermediates in organic synthesis. acgpubs.org

The final step towards the biphenyl structure involves a Knoevenagel-type condensation of the enamino ketone with malononitrile. This reaction, typically refluxed in benzene with ammonium acetate, results in the formation of a functionalized biphenyl derivative in good yields. This strategy offers a straightforward route to biphenyls from readily available aromatic ketones.

Synthetic Sequence:

Aromatic Ketone + Ethyl Formate → Hydroxymethylene Ketone

Hydroxymethylene Ketone + Pyrrolidine → Enamino Ketone

Enamino Ketone + Malononitrile → Substituted Biphenyl

Advances in Functionalization Prior to Biaryl Coupling

Modern synthetic strategies increasingly focus on introducing functional groups onto one or both of the coupling partners before the key biaryl bond-forming step. This approach allows for the rapid construction of complex and diverse libraries of biphenyl derivatives.

One strategy involves the functionalization of the organometallic reagent, such as an arylboronic ester used in Suzuki-Miyaura coupling. gre.ac.uk For example, (bromomethyl)phenylboronic acid pinacol esters can undergo nucleophilic substitution with a variety of amines, thiols, or alcohols. The resulting functionalized arylboronates are then used in the cross-coupling reaction to generate a range of biphenyls with diverse side chains. gre.ac.uk

Another advanced approach is the direct functionalization of C-F bonds on a perfluoroarene scaffold via photocatalysis. nih.gov This method allows for the selective coupling of a C-F bond on a fluoroarene with a C-H bond of another arene partner. This dual C-F/C-H functionalization provides an expedient route to multi-fluorinated biaryls. By synergistically combining this photocatalytic method with traditional nucleophilic aromatic substitution (SNAr) chemistry, complex biaryls with precisely controlled fluorine substitution patterns can be constructed from commercially available perfluoroarenes. nih.gov

Regioselectivity and Stereoselectivity in Biphenyl Synthesis

Controlling the spatial arrangement of substituents is a critical challenge in the synthesis of complex organic molecules. In biphenyl synthesis, this control manifests as regioselectivity (where substituents are placed) and stereoselectivity (the three-dimensional arrangement of atoms).

Regioselectivity refers to the control of substituent placement on the aromatic rings. In cross-coupling reactions, the positions of the halogen (or pseudohalide) and the organometallic group on the respective coupling partners pre-determine the connectivity of the final biphenyl product. For instance, in the Suzuki-Miyaura coupling of tetrafluoroiodobenzene with a trifluoroboronic acid, the reaction occurs selectively at the more reactive C-I bond over the much stronger C-F bonds, ensuring a specific regiochemical outcome. nih.gov Similarly, photocatalytic methods have been developed that can direct C-H arylation to specific positions, sometimes offering regioselectivity that is complementary to traditional methods. researchgate.net

Stereoselectivity in biphenyls is dominated by the phenomenon of atropisomerism . pharmaguideline.com This occurs when rotation around the single bond connecting the two aryl rings is sufficiently hindered, usually by bulky substituents at the ortho positions. pharmaguideline.comyoutube.com If the molecule lacks a plane of symmetry, this restricted rotation creates a chiral axis, and the molecule can exist as a pair of stable, separable enantiomers (atropisomers). youtube.com A minimum of three bulky ortho-substituents is generally required to restrict rotation and allow for optical activity. youtube.com The configurational stability of these atropisomers depends on the size of the ortho groups and the presence of any bridging structures that further lock the conformation. pharmaguideline.com The synthesis of enantiomerically enriched atropisomers can be achieved through methods like asymmetric Ullmann coupling or dynamic kinetic resolution. wikipedia.orgresearchgate.net

| Term | Definition | Relevance to Biphenyl Synthesis |

| Regioselectivity | Control over the position of chemical bond formation. | Determined by the starting positions of reacting groups (e.g., halide, boronic acid) in cross-coupling reactions. nih.gov |

| Stereoselectivity | Control over the spatial orientation of the product. | Primarily involves atropisomerism due to restricted rotation around the biaryl C-C bond. pharmaguideline.com |

| Atropisomerism | Stereoisomerism arising from hindered rotation about a single bond. | Leads to stable, chiral enantiomers in ortho-substituted biphenyls. youtube.com |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of fluorinated biphenyls, including this compound, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The efficiency, yield, and selectivity of these syntheses are highly dependent on the careful optimization of reaction conditions. Key methodologies such as the Suzuki-Miyaura, Negishi, and Kumada couplings are frequently employed, each with its own set of parameters that can be fine-tuned to achieve the desired outcome, particularly when dealing with electron-poor or sterically hindered substrates common in fluorinated compounds. acs.org

The optimization of these conditions is a critical task in synthetic chemistry, moving from traditional one-factor-at-a-time (OFAT) methods to more systematic approaches like Design of Experiments (DoE) and machine learning algorithms to explore the complex interplay of variables. prismbiolab.comnih.gov The goal is to maximize product yield while minimizing side reactions, such as homocoupling of the starting materials. acs.org

Catalyst and Ligand Selection:

The choice of the palladium or nickel catalyst and the associated ligand is paramount in cross-coupling reactions for synthesizing fluorinated biphenyls. For Suzuki-Miyaura reactions, palladium complexes are most common. acs.orgmdpi.com The development of specialized ligands, such as bulky, electron-rich phosphines like RuPhos and SPhos, has enabled the efficient coupling of sterically hindered substrates under milder conditions. nih.gov For instance, in a benchmark reaction to synthesize a polyfluorinated biphenyl, a Pd₂(dba)₃ precatalyst with XPhos as the ligand was initially selected. acs.org

In Negishi couplings, which couple organozinc compounds with organic halides, palladium catalysts generally provide higher chemical yields and functional group tolerance than nickel catalysts. wikipedia.org Highly active catalyst systems based on palladacycle precatalysts with dialkylbiarylphosphine ligands have been developed for the efficient Negishi cross-coupling of various substrates under mild conditions. nih.gov For particularly challenging couplings involving polyfluorinated asymmetric biaryls, catalysts such as [MCl₂(PhPEWO-F)] (where M = Ni, Pd) have been shown to be highly selective at relatively low temperatures (80 °C). researchgate.net

Kumada couplings, which utilize Grignard reagents, can be performed with a variety of nickel(II) or palladium(II) catalysts. wikipedia.org Nickel catalysts are often preferred for their lower cost, especially in industrial applications. organic-chemistry.orggoogle.com

Influence of the Base and Solvent System:

The base and solvent play crucial roles in the catalytic cycle, particularly in the Suzuki-Miyaura reaction, by facilitating the transmetalation step. The choice of base can significantly impact the reaction's success. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.netnih.govsemanticscholar.org In the synthesis of polyfluorinated biphenyls, switching from Na₂CO₃ to the stronger base CsF was found to significantly improve yields by promoting the formation of the active boronate species. acs.org

Solvent systems are often mixtures designed to dissolve both the organic substrates and the inorganic base. A common combination for Suzuki reactions is a mixture of an organic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) with water. researchgate.netnih.govsemanticscholar.org For Kumada couplings, ethereal solvents such as tetrahydrofuran or diethyl ether are typically used. wikipedia.orggoogle.com The optimization of solvent ratios can also enhance catalytic activity; for example, in a Suzuki-Miyaura reaction using a supported palladium nanoparticle catalyst, the highest activity was observed with an EtOH/water ratio of 3:1. researchgate.net

Effect of Temperature and Reaction Time:

Reaction temperature and duration are critical parameters that must be optimized to ensure complete conversion while minimizing thermal decomposition of reactants, products, or the catalyst. Lowering the temperature can sometimes suppress the formation of side products, thereby improving selectivity. researchgate.net For instance, in one optimization study, lowering the temperature to -10°C completely suppressed the formation of an ether side product and improved the yield of the desired product to 87%. researchgate.net

Many modern catalyst systems are designed to be highly active, allowing reactions to proceed at lower temperatures and for shorter durations. For example, certain Negishi couplings can be effected at room temperature with reaction times as short as 5 to 20 minutes. researchgate.net In contrast, some challenging couplings, particularly with less reactive aryl chlorides, may require higher temperatures (e.g., 70-100 °C) and longer reaction times to achieve high yields. nih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Fluorinated Biphenyl Synthesis

This table illustrates how varying reaction parameters can affect the outcome of the Suzuki-Miyaura coupling for producing fluorinated biphenyls.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | Na₂CO₃ | Toluene/THF/H₂O | 95 | 16 | 36 | acs.org |

| Pd₂(dba)₃ / XPhos | CsF | Dioxane/H₂O | 95 | 16 | 73 | acs.org |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | High | semanticscholar.org |

| G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O (3:1) | Reflux | 2 | >95 | researchgate.net |

Table 2: Optimization of Negishi Reaction Conditions for Biaryl Synthesis

This table shows optimized conditions for the Negishi cross-coupling reaction, highlighting the effectiveness of modern catalyst systems.

| Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Substrates | Yield (%) | Reference |

| Pd[P(tBu₃)]₂ (2) | P(tBu₃) | THF/NMP | 100 | Aryl Chlorides | General Protocol | nih.gov |

| Palladacycle (0.1) | RuPhos (L1) | THF | 70 | Sterically Hindered Aryls | High | nih.gov |

| [Pd₂(dba)₃] (2.5) | P(2-furyl)₃ | THF | Room Temp | Aryl Halides | High | tsukuba.ac.jp |

| [NiCl₂(PhPEWO-F)] | - | THF | 80 | Polyfluorinated Aryls | Highly Selective | researchgate.net |

Reaction Chemistry and Functional Group Interconversions of 4 Ethyl 3 Fluoro 1,1 Biphenyl

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The biphenyl core of 4'-Ethyl-3-fluoro-1,1'-biphenyl presents two aromatic rings with different substitution patterns, leading to a complex regioselectivity in electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents on each ring will govern the position of incoming electrophiles.

The second ring contains a 4'-ethyl substituent. The ethyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. This ring is therefore more activated towards EAS and is expected to be the primary site of reaction.

Nitration and Sulfonation Patterns

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to occur predominantly on the electron-rich, ethyl-substituted ring. The ethyl group at the 4'-position will direct the incoming nitro group to the ortho positions (3' and 5'). Steric hindrance from the adjacent phenyl ring might slightly favor substitution at the 5'-position over the 3'-position.

Sulfonation: Sulfonation, commonly performed with fuming sulfuric acid, is also anticipated to favor the ethyl-substituted ring. Similar to nitration, the sulfonic acid group is expected to be introduced at the positions ortho to the ethyl group (3' and 5'). The reversibility of sulfonation could potentially be exploited to control the product distribution.

| Reaction | Reagents | Predicted Major Products | Predicted Minor Products |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4'-Ethyl-3-fluoro-5'-nitro-1,1'-biphenyl | 4'-Ethyl-3-fluoro-3'-nitro-1,1'-biphenyl |

| Sulfonation | SO3, H2SO4 | This compound-5'-sulfonic acid | This compound-3'-sulfonic acid |

Halogenation Studies and Regiodirecting Effects

Halogenation reactions, such as bromination or chlorination, are also expected to proceed on the more activated, ethyl-substituted ring. The ortho-directing effect of the ethyl group will lead to the formation of 3'- and 5'-halogenated products. The relative ratio of these isomers would depend on the specific halogen and reaction conditions, with steric factors playing a significant role.

| Reaction | Reagents | Predicted Major Products | Predicted Minor Products |

|---|---|---|---|

| Bromination | Br2, FeBr3 | 3'-Bromo-4'-ethyl-3-fluoro-1,1'-biphenyl | 5'-Bromo-4'-ethyl-3-fluoro-1,1'-biphenyl |

| Chlorination | Cl2, AlCl3 | 3'-Chloro-4'-ethyl-3-fluoro-1,1'-biphenyl | 5'-Chloro-4'-ethyl-3-fluoro-1,1'-biphenyl |

Friedel-Crafts Alkylation and Acylation Investigations

Friedel-Crafts reactions are powerful methods for introducing alkyl and acyl groups onto aromatic rings. For this compound, these reactions are predicted to occur on the ethyl-substituted ring.

Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely yield a ketone. The incoming acyl group would be directed to the positions ortho to the ethyl group. Due to the deactivating nature of the resulting ketone, polyacylation is generally not a significant issue.

Friedel-Crafts Alkylation: Alkylation with an alkyl halide and a Lewis acid can be more complex due to the possibility of carbocation rearrangements and polyalkylation, as the introduced alkyl group is also activating. The regioselectivity would again favor the positions ortho to the existing ethyl group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4'-Ethyl-3-fluoro-[1,1'-biphenyl]-3'-yl)ethan-1-one |

| Friedel-Crafts Alkylation | CH3CH2Cl, AlCl3 | 3',4'-Diethyl-3-fluoro-1,1'-biphenyl |

Transformations Involving the Ethyl Moiety

The ethyl group attached to the biphenyl core is also a site for various chemical transformations, allowing for further functionalization of the molecule.

Oxidation Reactions

The benzylic position of the ethyl group (the carbon atom directly attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid. This transformation would yield 3-fluoro-[1,1'-biphenyl]-4'-carboxylic acid. The reaction proceeds through the cleavage of the C-C bond of the ethyl group, with the benzylic carbon being oxidized.

| Reaction | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO4, H2O, heat | 3-Fluoro-[1,1'-biphenyl]-4'-carboxylic acid |

Alkyl Chain Derivatization

The ethyl group can undergo various derivatization reactions, primarily at the benzylic position, which is activated by the adjacent aromatic ring.

Benzylic Halogenation: Free radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, would selectively introduce a bromine atom at the benzylic position to form 4'-(1-bromoethyl)-3-fluoro-1,1'-biphenyl. This halogenated intermediate can then be used in a variety of nucleophilic substitution and elimination reactions.

Further Transformations: The benzylic halide can be converted to other functional groups. For instance, hydrolysis would yield the corresponding alcohol, 1-(3-fluoro-[1,1'-biphenyl]-4'-yl)ethan-1-ol. Elimination reactions could lead to the formation of a vinyl group.

| Reaction | Reagents | Expected Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 4'-(1-Bromoethyl)-3-fluoro-1,1'-biphenyl |

| Hydrolysis of Benzylic Bromide | H2O | 1-(3-Fluoro-[1,1'-biphenyl]-4'-yl)ethan-1-ol |

Reactivity of the Fluoro Substituent

The fluorine atom on the biphenyl scaffold of this compound is not merely a passive substituent. Its high electronegativity significantly influences the electronic properties of the aromatic ring, thereby dictating the molecule's reactivity in a variety of transformations.

Nucleophilic Aromatic Substitution on Activated Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

For SNAr to occur, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate. In the context of this compound, the fluorine atom itself, due to its strong inductive effect, contributes to the electrophilicity of the carbon it is attached to. However, for an efficient SNAr reaction to take place at the C-F bond, the presence of additional, more powerful EWGs (like a nitro group) on the same ring would typically be required. beilstein-journals.orgnih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on SNAr Reactivity | Rationale |

| Electron-Withdrawing Groups (EWGs) | Accelerates reaction | Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWGs | ortho or para to leaving group is most effective | Allows for direct resonance delocalization of the negative charge onto the EWG. libretexts.org |

| Leaving Group | F > Cl > Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles react faster | The nucleophile is involved in the rate-determining step. |

| Solvent | Polar aprotic solvents are often preferred | They solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. |

Fluorine-Directed Chemical Processes

Beyond its role as a leaving group in SNAr, the fluorine atom can actively direct other chemical transformations on the aromatic ring. One of the most significant examples of this is in directed ortho-metalation (DoM). researchgate.net In this process, the fluorine atom can direct a strong base, such as an organolithium reagent, to deprotonate the C-H bond at the position ortho to it. researchgate.net The fluorine atom is a potent directing group for such metalations. researchgate.net

This directing effect is attributed to the inductive electron-withdrawing nature of fluorine, which increases the acidity of the ortho protons. The resulting ortho-lithiated species can then be trapped by various electrophiles, allowing for the regioselective introduction of a wide range of functional groups. In the case of this compound, this would facilitate functionalization at the C-2 position.

Furthermore, the fluorine substituent can influence the regioselectivity of transition metal-catalyzed C-H activation reactions. ox.ac.ukacs.org The enhanced reactivity of C-H bonds ortho to fluorine is a well-documented phenomenon. acs.org This is often the thermodynamically favored position for metal insertion, providing a powerful tool for the synthesis of functionalized fluoroarenes. acs.org

Palladium-Catalyzed C-H Functionalization of Biphenyl Scaffolds

Palladium-catalyzed C-H functionalization has emerged as a powerful and versatile tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. rsc.orgnih.gov This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

The biphenyl scaffold of this compound presents multiple C-H bonds that could potentially be functionalized. The regioselectivity of these reactions is often controlled by the use of a directing group, which coordinates to the palladium catalyst and delivers it to a specific C-H bond, typically in the ortho position. nih.gov In the absence of a strong directing group, the inherent electronic and steric properties of the substituents on the biphenyl rings will influence the site of C-H activation.

For this compound, several potential sites for C-H functionalization exist:

The ethyl group: The benzylic C-H bonds of the ethyl group are susceptible to oxidation and functionalization.

The fluorinated ring: The C-H bonds at positions 2, 4, and 6 are potential sites. As discussed, the fluorine at C-3 would likely direct activation to the C-2 or C-4 positions.

The ethyl-substituted ring: The C-H bonds at positions 2', 3', 5', and 6' are also available for functionalization. The ethyl group is an ortho, para-director in electrophilic aromatic substitution, and while C-H activation does not follow the same mechanism, electronic effects can still play a role.

The outcome of a palladium-catalyzed C-H functionalization reaction on this compound would depend heavily on the specific reaction conditions, including the choice of palladium catalyst, ligand, and oxidant. chemrxiv.org For instance, certain ligand systems can override the inherent directing ability of substituents to achieve otherwise difficult-to-access regioselectivity. chemrxiv.orgkit.edu

Table 2: Potential Regioselective C-H Functionalization on this compound

| Potential Site | Directing Influence | Potential Transformation |

| C-2 | Directed by the fluoro group at C-3. | Arylation, alkenylation, acyloxylation |

| C-4 | Directed by the fluoro group at C-3. | Arylation, alkenylation, acyloxylation |

| Benzylic C-H of ethyl group | Activated benzylic position. | Oxidation, amination, fluorination |

| C-2' and C-6' | ortho to the ethyl group. | Arylation, alkenylation |

| C-3' and C-5' | meta to the ethyl group. | Generally less favored but possible with specific ligand/catalyst systems. |

Radical Reactions and Mechanistic Pathways

Radical reactions offer a complementary approach to the ionic reactions typically employed in organic synthesis. wikipedia.org These reactions involve intermediates with unpaired electrons and often proceed via a chain mechanism consisting of initiation, propagation, and termination steps. wikipedia.org For this compound, several radical-mediated transformations can be envisioned.

Homolytic aromatic substitution (HAS) is a classic radical reaction where a radical species attacks an aromatic ring, displacing a hydrogen atom. rsc.orgwhiterose.ac.uk The reaction of this compound with various radical species could lead to the formation of new C-C or C-heteroatom bonds. The regioselectivity of such an attack would be influenced by the electronic properties of the substituents. The fluorine atom and the ethyl group would affect the stability of the intermediate cyclohexadienyl radical, thus directing the incoming radical to specific positions on the rings.

Radical fluorination is another relevant process. wikipedia.org While direct fluorination with F₂ gas is often too reactive and unselective, modern methods using electrophilic N-F reagents (such as Selectfluor® or N-fluorobenzenesulfonimide, NFSI) can act as sources of fluorine atoms for radical reactions. wikipedia.orgrsc.org These methods can be used for the direct fluorination of C-H bonds, including activated benzylic C-H bonds like those in the ethyl group of this compound. nih.gov

The mechanism of these radical reactions can be complex. youtube.com Initiation can be achieved through thermal or photochemical means, or by using a radical initiator. rsc.org The generated radical then adds to the aromatic ring or abstracts a hydrogen atom to propagate the chain. wikipedia.org Computational studies on the addition of hydroxyl radicals to fluorobenzene (B45895) suggest that addition is favored at the ortho and para positions relative to the fluorine atom. nih.gov Highly fluorinated radicals may also participate in single-electron transfer (SET) processes rather than direct radical addition. nih.gov

Table 3: Potential Radical Reactions of this compound

| Reaction Type | Radical Source/Initiator | Potential Transformation |

| Homolytic Aromatic Substitution | Peroxides (e.g., benzoyl peroxide), AIBN, photoredox catalysts rsc.org | Arylation, alkylation, etc., on the aromatic rings. |

| Radical Fluorination | N-F reagents (e.g., NFSI, Selectfluor®) wikipedia.orgrsc.org | Fluorination at the benzylic position of the ethyl group or on the aromatic rings. |

| Radical Perfluoroalkylation | Perfluoroalkyl iodides with initiators (e.g., Na₂S₂O₄, photolysis) cdnsciencepub.com | Introduction of a perfluoroalkyl chain onto the aromatic rings. |

| Radical Addition | Various radical species (e.g., from HBr with peroxides) wikipedia.org | Addition to the aromatic π-system, potentially leading to dearomatization or subsequent elimination. |

Computational and Theoretical Investigations of 4 Ethyl 3 Fluoro 1,1 Biphenyl

Quantum Chemical Approaches (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. DFT allows for the detailed analysis of electronic structure, molecular orbitals, and the distribution of charge within a molecule, providing insights into its reactivity and intermolecular interactions. For a molecule like 4'-Ethyl-3-fluoro-1,1'-biphenyl, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can elucidate the influence of the ethyl and fluoro substituents on the biphenyl (B1667301) core.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interaction of the π-systems of the two phenyl rings. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. libretexts.orglibretexts.org

In this compound, the ethyl group, being an electron-donating group, is expected to raise the energy of the HOMO, primarily localized on the ethyl-substituted phenyl ring. Conversely, the fluorine atom, an electron-withdrawing group, will likely lower the energy of the LUMO, which would have significant contributions from the fluoro-substituted phenyl ring. This separation of the HOMO and LUMO on different rings is a characteristic feature of many substituted biphenyls. A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org

Table 1: Illustrative Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-1 | -6.8 |

Note: This table is for illustrative purposes and represents typical values that would be obtained from a DFT calculation. The actual values would depend on the specific level of theory and basis set used.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high electron density (negative potential) around the fluorine atom due to its high electronegativity. The ethyl-substituted ring, being electron-rich, would also exhibit a less positive potential compared to the fluoro-substituted ring. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are important in the solid state and in biological systems.

Atomic Charges and Bond Order Analysis

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. iucr.org In this compound, the fluorine atom would carry a significant negative partial charge, while the carbon atom to which it is attached would have a corresponding positive charge. The atoms of the ethyl group would have smaller partial charges.

Bond order analysis provides insight into the nature of the chemical bonds within the molecule. The bond connecting the two phenyl rings (the C1-C1' bond) is of particular interest. While it is formally a single bond, it exhibits some double bond character due to π-conjugation between the rings. The substituents can influence this conjugation. The bond order of the C1-C1' bond is expected to be slightly greater than one. Bond order is also related to bond length, with higher bond orders corresponding to shorter bonds. nih.gov

Table 2: Illustrative Mulliken Atomic Charges and C1-C1' Bond Order for this compound

| Atom/Bond | Charge (a.u.) / Bond Order |

| F | -0.35 |

| C3 | +0.25 |

| C4' (with ethyl) | -0.10 |

| C1-C1' Bond Order | 1.15 |

Note: This table is for illustrative purposes and represents typical values that would be obtained from a DFT calculation.

Conformational Dynamics and Torsional Energetics of the Biphenyl Linkage

The two phenyl rings in biphenyl are not coplanar in the gas phase due to steric hindrance between the ortho-hydrogen atoms. The rotation around the C1-C1' bond is a key conformational feature of biphenyl and its derivatives. The energy profile of this rotation determines the molecule's flexibility and its accessible conformations.

Influence of Substituents on Rotational Barriers

The presence of substituents on the phenyl rings significantly affects the rotational barrier around the C1-C1' bond. researchgate.net The size and electronic nature of the substituents play a crucial role. In this compound, the fluorine atom at the 3-position is in a meta position and is not expected to cause significant steric hindrance. The ethyl group at the 4'-position is in a para position and also does not sterically hinder the rotation.

However, electronic effects of the substituents can influence the rotational barrier. Electron-donating groups can sometimes increase the rotational barrier, while electron-withdrawing groups can decrease it, although this is not a universal rule and depends on the specific substitution pattern. biomedres.us Computational studies can map the potential energy surface as a function of the dihedral angle to determine the rotational barriers. For biphenyl itself, the rotational barriers are relatively low. comporgchem.com The presence of the meta-fluoro and para-ethyl groups is not expected to dramatically increase these barriers.

Table 3: Illustrative Rotational Barriers for this compound

| Transition State (Dihedral Angle) | Rotational Barrier (kcal/mol) |

| Planar (0°) | ~2.5 |

| Perpendicular (90°) | ~1.8 |

Note: This table is for illustrative purposes and is based on the low rotational barriers of biphenyl. The actual values would require specific calculations for this molecule.

Inter-Ring Dihedral Angle Analysis

The most stable conformation of a biphenyl derivative is defined by the equilibrium inter-ring dihedral angle. This angle is a balance between steric repulsion and the electronic stabilization gained from π-conjugation. For biphenyl, this angle is around 44°. In this compound, the lack of ortho substituents suggests that the dihedral angle will be similar to that of unsubstituted biphenyl.

A detailed computational analysis would involve a relaxed scan of the potential energy surface by varying the dihedral angle between the two phenyl rings and calculating the energy at each step. This would reveal the global minimum energy conformation and the energy of the transition states for rotation. The results of such an analysis are crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical properties and its ability to interact with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of asymmetrically substituted biphenyls like this compound is commonly achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and widely utilized method. acs.orgresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate mechanisms of such reactions. escholarship.orgmdpi.com

For the synthesis of this compound, a plausible pathway involves the reaction of a 3-fluorophenyl derivative with a 4-ethylphenylboronic acid (or vice versa) in the presence of a palladium catalyst. researchgate.net Computational studies on similar systems have characterized the transition states for each step. pku.edu.cn

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. The transition state for this step is influenced by the nature of the halogen and the electronic properties of the aryl group.

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boronic acid to the palladium center. pku.edu.cn The transition state involves the formation of a bridged intermediate. The presence of the fluorine atom on one ring and the ethyl group on the other will influence the electronic distribution and geometry of this transition state.

Reductive Elimination: The final step involves the formation of the C-C bond between the two aryl groups and the regeneration of the palladium(0) catalyst. The transition state for this step is typically lower in energy compared to the transmetalation step.

The energies of these transition states can be calculated using DFT methods, providing a quantitative understanding of the reaction kinetics. nih.govresearchgate.net

Computational modeling allows for the mapping of the entire potential energy surface of the reaction, which helps in determining the most favorable reaction pathway. pku.edu.cn For the synthesis of this compound, different combinations of starting materials and catalysts can be modeled to predict the optimal reaction conditions.

DFT calculations can reveal the energies of intermediates and transition states along the catalytic cycle. escholarship.org This information is crucial for understanding the regioselectivity and efficiency of the Suzuki-Miyaura reaction in producing the desired biphenyl derivative. researchgate.net Studies on related fluorinated biphenyls have shown that the reaction pathway can be influenced by the position of the fluorine substituent. acs.orgnih.gov

A generalized reaction pathway for the Suzuki-Miyaura coupling is depicted below, with the understanding that the specific energies of the intermediates (INT) and transition states (TS) would be unique to the formation of this compound.

| Step | Description |

| I | Oxidative Addition of Aryl Halide to Pd(0) catalyst |

| II | Formation of Pre-transmetalation Complex |

| III | Transmetalation |

| IV | Reductive Elimination |

| V | Product Formation and Catalyst Regeneration |

Table 1: Generalized Steps in the Suzuki-Miyaura Catalytic Cycle for the Synthesis of Substituted Biphenyls.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models are invaluable for establishing relationships between the molecular structure of this compound and its chemical reactivity. chemrxiv.org These models can predict various physicochemical properties that govern the behavior of the molecule.

The presence of the electron-withdrawing fluorine atom and the electron-donating ethyl group on different phenyl rings creates a unique electronic profile for this compound. This substitution pattern influences the molecule's dipole moment, molecular electrostatic potential (MEP), and the energies of its frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov

Computational studies on substituted biphenyls have shown that such substitutions significantly affect the torsional barrier around the central C-C bond, which in turn dictates the molecule's conformation and potential for atropisomerism. nih.govrsc.orglibretexts.org The interplay between steric hindrance and electronic effects determines the preferred dihedral angle between the two phenyl rings. ic.ac.uknih.gov

Below is a table of theoretically calculated properties for related biphenyl derivatives, which can be used to infer the properties of this compound.

| Compound | Dihedral Angle (°) | Dipole Moment (D) | HOMO (eV) | LUMO (eV) |

| Biphenyl | ~44 | 0 | -6.24 | -0.37 |

| 4-Fluorobiphenyl | ~45 | 1.6 | -6.35 | -0.52 |

| 4,4'-Difluorobiphenyl | ~45 | 0 | -6.45 | -0.65 |

| 4-Methylbiphenyl | ~44 | 0.4 | -6.12 | -0.31 |

Table 2: Calculated Properties of Biphenyl and Related Derivatives from Computational Studies. The exact values for this compound would require specific calculations but are expected to be influenced by the combined electronic effects of the fluoro and ethyl substituents.

Advanced Simulation Techniques for Biphenyl Systems

Beyond static DFT calculations, advanced simulation techniques like molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) are employed to study the dynamic behavior of biphenyl systems. numberanalytics.commdpi.com

MD simulations can provide insights into the conformational dynamics of this compound in different environments, such as in solution or within a polymer matrix. mdpi.com These simulations track the movement of atoms over time, allowing for the exploration of different conformational states and the calculation of the free energy landscape associated with torsional rotation. numberanalytics.com This is particularly important for understanding how the molecule might interact with biological receptors or other molecules in a condensed phase.

QM/MM methods offer a hybrid approach where the electronically important part of the system (e.g., the biphenyl core and its immediate substituents) is treated with high-level quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics. This allows for the study of large, complex systems without sacrificing accuracy in the critical regions.

These advanced techniques are crucial for applications in materials science, where the macroscopic properties of a material are governed by the molecular-level interactions and dynamics of its constituent molecules like this compound. uva.es

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation As Research Tools

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4'-Ethyl-3-fluoro-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The ethyl group would be identifiable by a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with coupling constants around 7 Hz. The aromatic region would display a complex pattern of multiplets due to the various protons on the two phenyl rings. The fluorine atom at the 3-position would introduce further splitting (coupling) to the adjacent protons on that ring.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The ethyl group would show two distinct signals. The biphenyl (B1667301) carbons would appear in the aromatic region, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.

¹⁹F NMR: The fluorine-19 NMR spectrum would provide a single resonance, confirming the presence of the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment within the biphenyl system.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -CH₂CH ₃ |

| ~2.70 | Quartet | 2H | -CH ₂CH₃ |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~15 | -CH₂C H₃ |

| ~29 | -C H₂CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively creating a "molecular fingerprint."

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the ethyl group (around 3100-2850 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹), and a strong C-F stretching band (typically in the 1250-1000 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the biphenyl backbone are often strong in the Raman spectrum, providing further confirmation of the molecular structure.

Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2965-2850 | Aliphatic C-H Stretch |

| 1610-1580 | Aromatic C=C Stretch |

| 1470-1430 | Aromatic C=C Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₄H₁₃F, Molecular Weight: 200.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 200. The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺) and potentially the fluorine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

|---|---|

| 200 | [C₁₄H₁₃F]⁺ (Molecular Ion) |

| 185 | [C₁₃H₁₀F]⁺ (Loss of CH₃) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The planarity or twist of the biphenyl system, influenced by the substituents, would be unambiguously established. While no published crystal structure for this specific compound is readily available, data for similar fluorinated biphenyls often show a non-planar arrangement of the phenyl rings in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a suitable technique for analyzing the volatility and purity of this compound. The gas chromatogram would show a single peak if the compound is pure, and the retention time would be characteristic of the compound under the specific GC conditions. The coupled mass spectrometer would provide the mass spectrum of the eluting peak, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally labile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be developed. A pure sample would exhibit a single, sharp peak in the chromatogram. HPLC is also crucial for the preparative separation and purification of the compound.

Applications of 4 Ethyl 3 Fluoro 1,1 Biphenyl As a Precursor in Advanced Materials Science

Building Block for Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, particularly in the development of OLEDs, fluorinated biphenyl (B1667301) compounds are crucial building blocks. The introduction of fluorine atoms into organic molecules can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate easier electron injection and enhance the material's resistance to oxidative degradation, a common failure mechanism in electronic devices. rsc.org

The 4'-Ethyl-3-fluoro-1,1'-biphenyl molecule can be incorporated into larger, more complex structures that function as host materials or emitting dopants in OLED devices. The ethyl group can improve the solubility of the resulting materials, which is advantageous for solution-based processing techniques. Furthermore, the biphenyl core provides a rigid and electronically conductive pathway, which is essential for efficient charge transport within the device. The presence of the fluorine atom can also influence the intermolecular interactions, potentially leading to favorable solid-state packing that enhances charge carrier mobility. rsc.org

Components in Liquid Crystal Displays (LCDs)

Fluorinated compounds are integral to the formulation of liquid crystal mixtures used in modern LCDs. The strong polarity of the carbon-fluorine bond can significantly alter the dielectric anisotropy of the liquid crystal molecules. Depending on the position of the fluorine substituent, it can lead to either positive or negative dielectric anisotropy, a key property for controlling the alignment of the liquid crystals in an electric field. beilstein-journals.org

The structure of this compound, with its elongated biphenyl core, is conducive to the formation of liquid crystalline phases. The ethyl group at the 4'-position can contribute to the thermal stability and broad mesomorphic range of the resulting liquid crystal. Research on similar fluorinated biphenyl derivatives has shown that they can be used to create nematic mixtures with desirable properties such as high birefringence and specific elastic constants. electronicsandbooks.com For instance, related structures have been shown to be easily aligned homeotropically, a crucial characteristic for certain display modes. electronicsandbooks.com

Precursors for Organic Semiconductors and Molecular Electronics

The development of organic semiconductors is a rapidly growing field, with applications in flexible electronics, sensors, and organic field-effect transistors (OFETs). Fluorinated aromatic compounds, including biphenyl derivatives, have gained significant attention as materials for these applications. nih.gov The introduction of fluorine can enhance the stability of the resulting semiconductor, making it more resistant to environmental degradation. rsc.org

The this compound scaffold can be used to synthesize a variety of organic semiconductors. The biphenyl unit provides a conjugated system that can be extended through further chemical modifications to create molecules with tailored electronic properties. The fluorine atom's electron-withdrawing nature can influence the charge transport characteristics, potentially leading to n-type or ambipolar behavior. rsc.org The ethyl group can enhance processability and influence the morphology of thin films, which is critical for device performance.

Synthesis of Metal-Organic Frameworks (MOFs) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The properties of a MOF are largely determined by the organic ligands that connect the metal nodes. Fluorinated ligands are increasingly being used to create MOFs with unique properties. researchgate.netrsc.org The introduction of fluorine can increase the hydrophobicity of the framework, which can be advantageous for applications such as the separation of hydrocarbons from water. nih.gov

Development of Organic Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. mpg.deresearchgate.net This intrinsic porosity makes them promising materials for applications such as gas separation membranes and sensors. researchgate.net

The synthesis of PIMs often involves the use of rigid and non-planar monomers. While this compound itself is relatively planar, it can be used as a precursor to create more contorted monomers suitable for PIM synthesis. For example, by incorporating the this compound unit into a larger, more rigid structure, such as one containing spiro-centers or other bulky groups, a monomer can be designed that will lead to a polymer with intrinsic microporosity. The presence of fluorine in the polymer backbone can also influence the gas transport properties of the resulting membrane. scispace.com The general principle of PIMs relies on monomers with rigid and contorted structures to create inefficient chain packing. researchgate.netchempedia.info

Intermediate in Specialized Chemical Synthesis (excluding pharmaceuticals and agrochemicals directly)

Beyond its direct application in advanced materials, this compound serves as a valuable intermediate in more complex chemical syntheses. Its bifunctional nature, with two distinct aromatic rings that can be selectively modified, makes it a versatile starting material for the construction of a wide range of organic molecules.

For example, the fluorine atom can be used as a handle for further chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The ethyl group can also be modified or can serve to block a specific position on one of the phenyl rings, directing subsequent reactions to other sites. This allows for the controlled synthesis of complex, multi-substituted biphenyl derivatives that may find use as ligands for catalysis, components of molecular machines, or as precursors to other functional materials. The ability to incorporate fluorine can be particularly useful in tuning the electronic and physical properties of the final product. nih.gov

Future Research Directions and Perspectives in Substituted Biphenyl Chemistry

Innovations in Green Chemistry Approaches for Biphenyl (B1667301) Synthesis

The future of biphenyl synthesis lies in the development of environmentally benign methodologies that reduce waste and energy consumption. glpbio.com A primary focus is on solvent-free reactions, which eliminate the need for hazardous organic solvents. glpbio.com Techniques such as microwave-assisted synthesis are gaining traction as they can significantly accelerate reaction rates, often leading to higher yields in shorter times. nist.govbldpharm.comnih.gov For instance, microwave irradiation has been successfully used in Suzuki cross-coupling reactions to produce biphenyl compounds efficiently. acs.org

Future research will likely expand on these solvent-free and microwave-assisted methods, exploring their applicability to a wider range of substituted biphenyls. glpbio.comacs.org Moreover, the use of renewable feedstocks and biomass-derived chemicals is an emerging trend that aligns with the principles of green chemistry. axios-research.com The development of catalysts from low-cost, earth-abundant metals and the use of water as a solvent are also promising avenues for making biphenyl synthesis more sustainable. The goal is to create cost-effective, energy-efficient, and environmentally friendly processes for producing these valuable compounds. nih.gov

Catalytic Asymmetric Synthesis of Chiral Biphenyl Derivatives

Chiral biphenyls, particularly atropisomers, are of immense importance in asymmetric catalysis and drug design. The development of methods for their enantioselective synthesis is a major research focus. Future directions will concentrate on the design of new, highly efficient chiral ligands that can control the stereochemistry of the biphenyl backbone.

Researchers are designing novel chiral diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, which have shown promise in the asymmetric hydrogenation of prochiral ketones and olefins. allfluoro.com The electronic and steric properties of these ligands are crucial for achieving high enantioselectivity. allfluoro.com Additionally, new chiral atropisomeric biphenyl diols are being synthesized and used as organocatalysts in reactions like the oxo-Diels-Alder reaction. epa.gov The development of P-chiral monophosphorus ligands, such as BaryPhos, is enabling the challenging synthesis of tetra-ortho-substituted biphenyls. The continued exploration of new ligand architectures, including non-symmetrical P,N-ligands, will be essential for expanding the scope of asymmetric reactions and accessing a wider variety of chiral biphenyl derivatives.

Exploration of Novel Reactivity Patterns for Further Functionalization